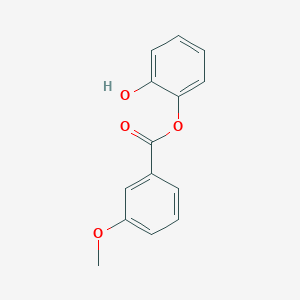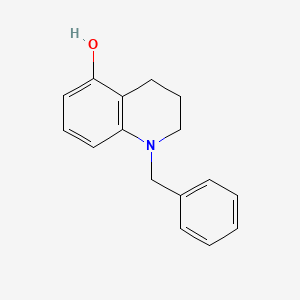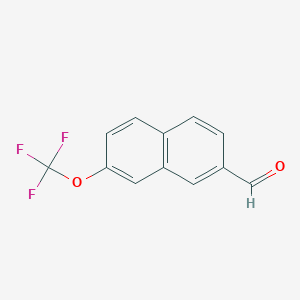
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H4BrClOS and a molecular weight of 239.52 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one typically involves the bromination and chlorination of thiophene derivatives. One common method includes the reaction of 2-acetylthiophene with bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules . The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one can be compared with similar compounds such as:
- 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
- 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
These compounds share similar structural features but differ in the position of substituents or additional functional groups, which can influence their reactivity and applications .
Properties
Molecular Formula |
C6H4BrClOS |
|---|---|
Molecular Weight |
239.52 g/mol |
IUPAC Name |
1-(4-bromo-5-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
InChI Key |
DZXBWDKPYHIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)
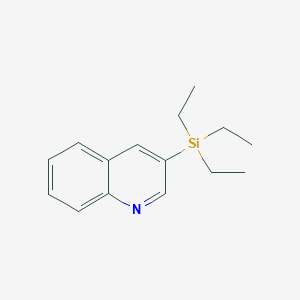
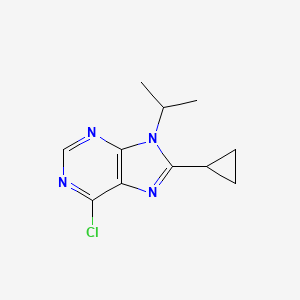
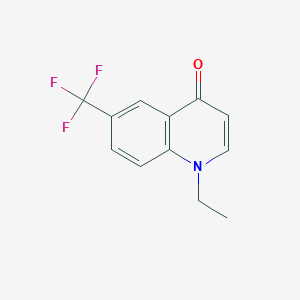
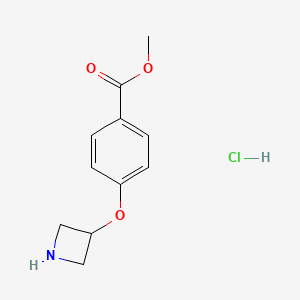
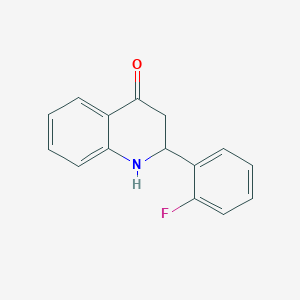
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
